

# Gly-Cys dipeptide chemical structure and properties

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## Compound of Interest

Compound Name: Gly-Cys

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## Gly-Cys Dipeptide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

The dipeptide Glycyl-L-cysteine (**Gly-Cys**) is a molecule of significant interest in biochemical and pharmaceutical research. Comprising the amino acids glycine and L-cysteine, its structure is notable for the presence of a reactive thiol group contributed by the cysteine residue. This functional group endows **Gly-Cys** with potent antioxidant properties and the ability to chelate metals, making it a subject of investigation for its therapeutic potential and its role in cellular metabolism. This guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis methodologies, and biological activities of the **Gly-Cys** dipeptide.

### Chemical Structure and Identification

**Gly-Cys** is a dipeptide formed through a peptide bond between the carboxyl group of glycine and the amino group of L-cysteine.<sup>[1]</sup> The presence of the cysteine residue introduces a sulfhydryl (thiol) group, which is central to its chemical reactivity and biological function.

Key Identifiers:

- IUPAC Name: (2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid[1]
- Molecular Formula: C<sub>5</sub>H<sub>10</sub>N<sub>2</sub>O<sub>3</sub>S[1]
- Canonical SMILES: C(--INVALID-LINK--NC(=O)CN)S[1]
- InChI Key: MFBYPDKTAJXHNI-VKHKMYHEASA-N[1]
- CAS Number: 57281-78-4[2]

## Physicochemical Properties

The physicochemical properties of **Gly-Cys** are crucial for its handling, formulation, and biological activity. A summary of these properties is presented in the table below.

| Property                              | Value   | Reference |
|---------------------------------------|---|-----------|
| Molecular Weight                      | 178.21 g/mol  | [1][2]    |
| pKa Values (Estimated)                | pKa1 (α-COOH): ~3.1<br>pKa2 (α-NH <sub>3</sub> <sup>+</sup> ): ~8.3<br>pKa3 (Thiol): ~8.5 |           |
| Isoelectric Point (pI)<br>(Estimated) | ~5.7  |           |
| Solubility                            | Soluble in water.   |           |

Note on pKa and pI: Specific experimental pKa values for the **Gly-Cys** dipeptide are not readily available in the cited literature. The provided values are estimations based on typical pKa values for the N-terminal amino group, C-terminal carboxyl group, and the thiol side chain of cysteine in a peptide context. The isoelectric point (pI) is estimated as the average of the pKa values of the ionizable groups that result in a net-neutral charge (pKa1 and pKa3 in this estimation).

Note on Solubility: While specific quantitative solubility data is not available, the presence of polar functional groups (amino, carboxyl, and thiol) suggests good solubility in aqueous solutions.

# Synthesis of Gly-Cys Dipeptide

The synthesis of **Gly-Cys** can be achieved through both solid-phase and solution-phase peptide synthesis methodologies. Both approaches require the use of protecting groups to prevent unwanted side reactions.

## Solid-Phase Peptide Synthesis (SPPS)

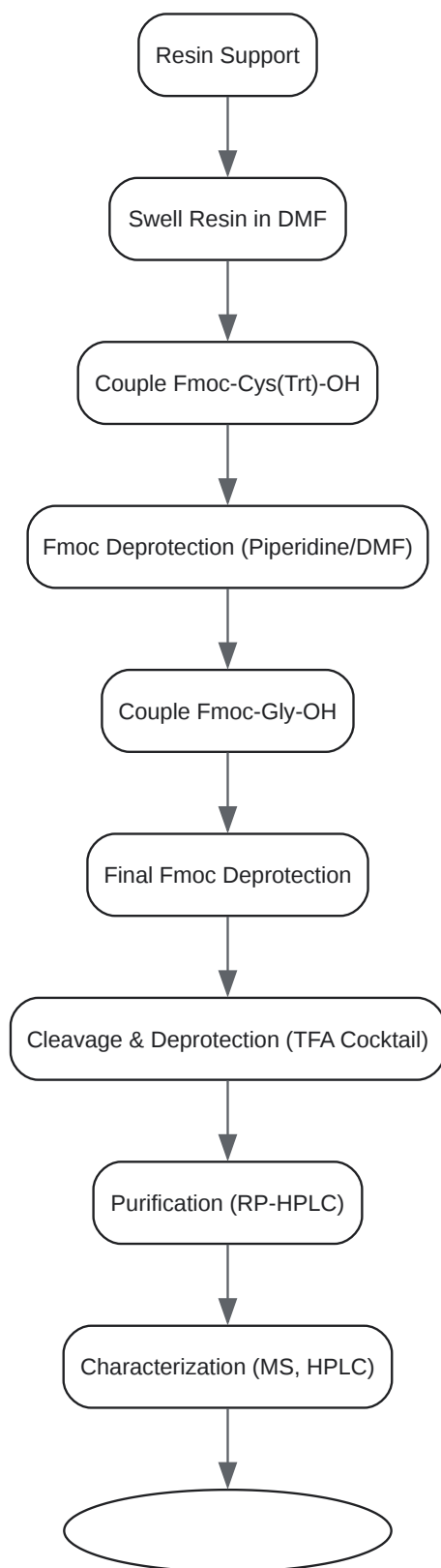
SPPS is a widely used method for synthesizing peptides. The general workflow involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

### Experimental Protocol: Fmoc-based SPPS of **Gly-Cys**

This protocol is a representative example and may require optimization based on specific laboratory conditions and desired purity.

- **Resin Preparation:** Start with a suitable resin, such as a Rink Amide resin for a C-terminal amide or a 2-chlorotrityl chloride resin for a C-terminal carboxylic acid. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
- **First Amino Acid Coupling (Cysteine):**
  - The first amino acid to be coupled is Fmoc-Cys(Trt)-OH, where the N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group and the thiol side chain is protected by a trityl (Trt) group.
  - Activate the carboxyl group of Fmoc-Cys(Trt)-OH using a coupling agent such as HBTU/DIEA (Hexafluorophosphate Benzotriazole Tetramethyl Uronium / N,N-Diisopropylethylamine) in DMF.
  - Add the activated amino acid to the resin and allow the coupling reaction to proceed.
- **Fmoc Deprotection:** Remove the Fmoc group from the N-terminus of the coupled cysteine using a solution of 20% piperidine in DMF.
- **Second Amino Acid Coupling (Glycine):**

- Couple Fmoc-Gly-OH to the deprotected N-terminus of the resin-bound cysteine using a similar activation and coupling procedure as in step 2.
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal glycine with 20% piperidine in DMF.
- Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the Trt side-chain protecting group using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as triisopropylsilane (TIS) and water (e.g., TFA/TIS/H<sub>2</sub>O 95:2.5:2.5 v/v/v).
- Purification: Purify the crude **Gly-Cys** dipeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical HPLC.



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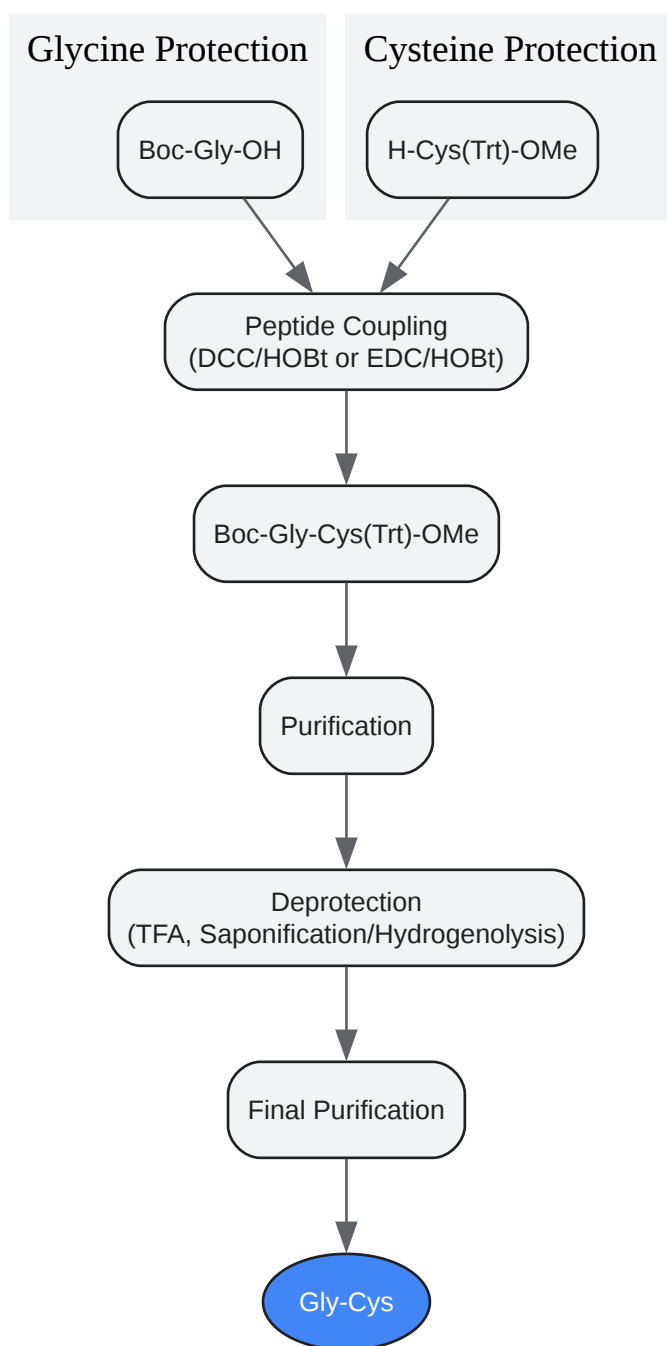
Solid-Phase Peptide Synthesis (SPPS) Workflow for **Gly-Cys**.

## Solution-Phase Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogeneous solvent system. This method requires purification after each step to remove excess reagents and byproducts.

### Experimental Protocol: Boc-based Solution-Phase Synthesis of **Gly-Cys**

- Protection of Amino Acids:
  - Protect the N-terminus of glycine with a tert-butyloxycarbonyl (Boc) group to form Boc-Gly-OH.
  - Protect the C-terminus of cysteine as a methyl or benzyl ester (e.g., H-Cys(Trt)-OMe) and the thiol group with a trityl (Trt) group.
- Peptide Bond Formation:
  - Activate the carboxyl group of Boc-Gly-OH using a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).
  - React the activated Boc-Gly-OH with H-Cys(Trt)-OMe in a suitable organic solvent (e.g., dichloromethane or DMF).
- Purification of Protected Dipeptide: Purify the resulting Boc-**Gly-Cys**(Trt)-OMe by extraction and/or chromatography.
- Deprotection:
  - Remove the Boc group using a mild acid such as trifluoroacetic acid (TFA).
  - Remove the ester and Trt protecting groups via saponification (for methyl/ethyl esters) or catalytic hydrogenolysis (for benzyl esters) and acidolysis for the Trt group.
- Final Purification: Purify the final **Gly-Cys** dipeptide using techniques like recrystallization or chromatography.



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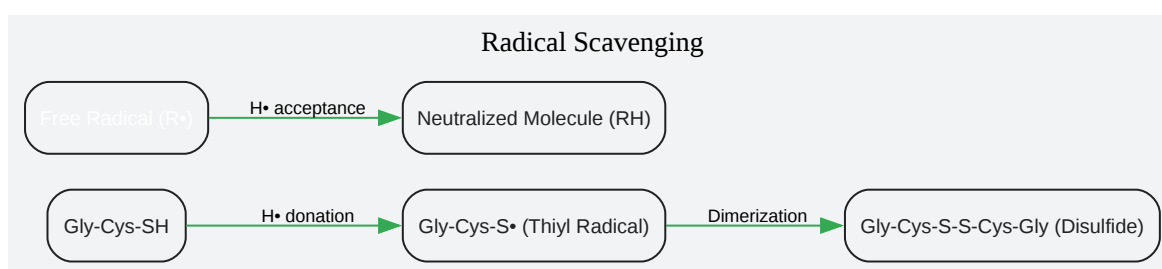
Solution-Phase Synthesis Workflow for **Gly-Cys**.

## Biological Activities and Applications

The biological significance of **Gly-Cys** is primarily attributed to the nucleophilic and reducing properties of its cysteine thiol group.

## Antioxidant Properties

**Gly-Cys** is recognized as a potent antioxidant. The thiol group can directly scavenge a variety of reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The mechanism involves the donation of a hydrogen atom from the sulfhydryl group to a free radical, neutralizing it. In this process, the **Gly-Cys** molecule itself becomes a thiyl radical, which can then react with another thiyl radical to form a stable disulfide-bonded dimer (**Gly-Cys-S-S-Cys-Gly**).



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### Antioxidant Mechanism of **Gly-Cys** via Radical Scavenging.

#### Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of **Gly-Cys** can be quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.

- Reagent Preparation:
  - Prepare a stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol).
  - Prepare a series of dilutions of the **Gly-Cys** dipeptide in the same solvent.
  - A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
- Assay Procedure:



- In a microplate or cuvettes, mix a defined volume of the DPPH solution with each dilution of the **Gly-Cys** sample, positive control, and a solvent blank.
- Incubate the mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
- Measurement: Measure the absorbance of each solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
  - % Scavenging =  $[(A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}}] \times 100$
  - Where  $A_{\text{blank}}$  is the absorbance of the DPPH solution without the sample, and  $A_{\text{sample}}$  is the absorbance of the DPPH solution with the **Gly-Cys** sample.
- Data Analysis: The results can be used to determine the  $IC_{50}$  value, which is the concentration of the dipeptide required to scavenge 50% of the DPPH radicals.

## Metal Chelation

The thiol group of the cysteine residue in **Gly-Cys** can also act as a chelating agent for various metal ions. This property is significant in the context of detoxification of heavy metals and regulating the bioavailability of essential metal ions.

## Role in Protein Solubilization

**Gly-Cys** has been reported to improve the solubility of recombinant proteins. This property is valuable in biotechnological applications, particularly in the production and purification of proteins that are prone to aggregation.

## Conclusion

The **Gly-Cys** dipeptide is a simple yet functionally significant molecule with diverse chemical properties and biological activities. Its synthesis is well-established through standard peptide chemistry techniques. The prominent antioxidant and metal-chelating capabilities, conferred by the cysteine thiol group, make it a compelling subject for further research in drug development,

particularly in the context of diseases associated with oxidative stress and metal toxicity. The experimental protocols outlined in this guide provide a foundation for the synthesis and functional characterization of this important dipeptide.

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## References

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